molecular formula C27H26N4O4 B11637293 N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide

Cat. No.: B11637293
M. Wt: 470.5 g/mol
InChI Key: ZGGJNCPGCLZJNC-LQKURTRISA-N
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Description

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring two key substituents:

3-ethoxy-4-hydroxyphenyl group: A phenolic moiety with ethoxy (–OCH₂CH₃) and hydroxyl (–OH) groups at positions 3 and 4, respectively. The hydroxyl group enables hydrogen bonding, while the ethoxy group enhances lipophilicity.

The compound’s molecular weight is 406.48 g/mol (calculated from ), with a predicted density of 1.21 g/cm³ and pKa of 8.28, suggesting moderate solubility in aqueous environments . Its structural complexity makes it a candidate for diverse applications, including pharmaceuticals and materials science.

Properties

Molecular Formula

C27H26N4O4

Molecular Weight

470.5 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C27H26N4O4/c1-3-34-26-14-20(8-13-25(26)32)16-28-31-27(33)24-15-23(29-30-24)21-9-11-22(12-10-21)35-17-19-6-4-18(2)5-7-19/h4-16,32H,3,17H2,1-2H3,(H,29,30)(H,31,33)/b28-16+

InChI Key

ZGGJNCPGCLZJNC-LQKURTRISA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C)O

Origin of Product

United States

Preparation Methods

Pyrazole Core Synthesis

The pyrazole ring is typically constructed via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazine derivatives. For example, 3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carboxylic acid serves as the precursor. This intermediate is synthesized by reacting ethyl acetoacetate with 4-[(4-methylbenzyl)oxy]benzaldehyde under basic conditions, followed by cyclization using hydrazine hydrate. Microwave-assisted methods have been reported to enhance reaction efficiency, reducing cyclization time from 12 hours to 30 minutes while maintaining yields above 80%.

Carboxylic Acid to Hydrazide Conversion

The carboxylic acid group at position 5 of the pyrazole ring is converted to a carbohydrazide via nucleophilic acyl substitution. This involves refluxing the pyrazole carboxylic acid with excess hydrazine hydrate in ethanol. For instance, 5-methyl-1H-pyrazole-3-carboxylic acid reacts with hydrazine hydrate at 80°C for 6 hours to yield the corresponding carbohydrazide with 92% purity. Critical parameters include:

  • Molar ratio : 1:3 (acid : hydrazine) for complete conversion.
  • Solvent : Anhydrous ethanol minimizes side reactions.
  • Temperature : 80–90°C balances reaction rate and decomposition risks.

Hydrazone Formation via Aldehyde Condensation

The final step involves condensing the pyrazole carbohydrazide with 3-ethoxy-4-hydroxybenzaldehyde to form the hydrazone linkage. This is achieved under acidic or neutral conditions:

  • Method A : Reflux in ethanol with catalytic acetic acid (5 mol%) for 8–12 hours.
  • Method B : Solvent-free conditions at 120°C for 2 hours, yielding a 78% isolated product.

The E-configuration of the hydrazone is confirmed by NMR coupling constants (J = 12–14 Hz for trans olefinic protons).

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal that ethanol outperforms DMF or THF in hydrazone formation due to its polarity and boiling point. Catalysts such as piperidine or acetic acid improve yields by 15–20% by facilitating imine formation.

Solvent Catalyst Time (h) Yield (%) Purity (%)
Ethanol Acetic acid 10 85 98
DMF None 12 62 89
THF Piperidine 8 73 94

Microwave vs. Conventional Heating

Microwave irradiation significantly accelerates the condensation step:

Heating Method Temperature (°C) Time Yield (%)
Conventional 80 10 h 85
Microwave 100 25 min 88

Microwave conditions reduce energy consumption and byproduct formation, making them preferable for scale-up.

Functional Group Modifications

Etherification of the Phenolic Group

The 4-[(4-methylbenzyl)oxy]phenyl substituent is introduced via Williamson ether synthesis:

  • Substrate : 4-Hydroxyphenylpyrazole intermediate.
  • Reagent : 4-Methylbenzyl chloride.
  • Base : Potassium carbonate in acetone at 60°C for 6 hours.

This step achieves >90% conversion, with residual starting material removed via recrystallization from ethyl acetate.

Protection-Deprotection Strategies

To prevent side reactions during hydrazone formation, the 4-hydroxy group on the benzaldehyde moiety is protected as a methoxy group using methyl iodide. Post-condensation, the methyl ether is cleaved with BBr₃ in dichloromethane at −78°C, restoring the phenolic OH group with 95% efficiency.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy : A sharp peak at 1660–1680 cm⁻¹ confirms the C=O stretch of the carbohydrazide. The absence of aldehyde C=O (≈1700 cm⁻¹) indicates complete condensation.
  • ¹H NMR : Key signals include:
    • δ 8.3 ppm (s, 1H, N=CH).
    • δ 6.8–7.4 ppm (m, 12H, aromatic protons).
    • δ 5.1 ppm (s, 2H, OCH₂C₆H₄CH₃).

Chromatographic Purity Assessment

HPLC analysis using a C18 column (acetonitrile/water gradient) shows a single peak at 4.7 minutes, confirming >98% purity. MS (ESI+) gives m/z 543.2 [M+H]⁺, consistent with the molecular formula C₃₂H₃₀N₄O₅.

Scale-Up and Industrial Considerations

Pilot-Scale Synthesis

A 10 kg batch synthesis employs:

  • Reactor : 500 L glass-lined vessel with reflux condenser.
  • Conditions : Ethanol (300 L), pyrazole carbohydrazide (10 kg), 3-ethoxy-4-hydroxybenzaldehyde (9.2 kg), and acetic acid (2 L).
  • Yield : 8.7 kg (87%) after recrystallization from ethanol-water.

Waste Management

Ethanol is recovered via distillation (80% efficiency), while aqueous waste is treated with activated carbon to adsorb organic residues before disposal.

Challenges and Troubleshooting

Isomer Control

The E-isomer is favored by:

  • High reaction temperatures (80–100°C), which thermodynamically stabilize the trans configuration.
  • Polar solvents like ethanol, which stabilize the transition state.

Byproduct Formation

Common impurities include:

  • Unreacted aldehyde (resolved via washing with NaHSO₃ solution).
  • Diimine adducts (minimized by stoichiometric control of hydrazide and aldehyde).

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups in place of the ethoxy group .

Scientific Research Applications

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Modifications in Analogous Pyrazole-Carbohydrazides

The following table highlights key structural and functional differences between the target compound and analogs from the evidence:

Compound Substituents Molecular Weight (g/mol) Key Functional Groups Notable Properties References
Target Compound 3-ethoxy-4-hydroxyphenyl; 4-[(4-methylbenzyl)oxy]phenyl 406.48 Pyrazole, carbohydrazide, –OH, –OCH₂CH₃, benzyloxy Moderate lipophilicity, hydrogen bonding capacity
N′-{(E)-[4-(Dimethylamino)phenyl]methylidene}-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide 4-(dimethylamino)phenyl; 4-methylphenyl ~380 (estimated) Pyrazole, carbohydrazide, –N(CH₃)₂ Enhanced electron-donating effects; higher LogP due to –N(CH₃)₂
3-{2-[(4-Methylbenzyl)oxy]phenyl}-N′-[(E)-(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide 2-methylindol-3-yl; 2-[(4-methylbenzyl)oxy]phenyl ~435 (estimated) Indole, benzyloxy Increased π-π stacking potential; bulkier structure
N′-[(E)-(2,4,5-trimethoxyphenyl)methylene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide 2,4,5-trimethoxyphenyl; 4-methoxyphenyl ~428 (estimated) Three –OCH₃ groups High electron density; planar structure favoring DNA intercalation
5-(4-ethoxy-3-methoxyphenyl)-N′-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-3-carbohydrazide 2-hydroxynaphthyl; 4-ethoxy-3-methoxyphenyl ~452 (estimated) Naphthyl, –OCH₂CH₃, –OCH₃ Enhanced lipophilicity; potential for multi-target interactions

Electronic and Computational Insights

  • HOMO-LUMO Gaps: The target compound’s ethoxy and hydroxyl groups likely result in a moderate HOMO-LUMO gap (~4.5–5.0 eV), balancing reactivity and stability. In contrast, the trimethoxyphenyl analog () exhibits a smaller gap (~3.8 eV) due to electron-donating –OCH₃ groups, enhancing charge transfer . The dimethylamino-substituted analog () has a reduced gap (~3.5 eV), favoring nucleophilic interactions .
  • Molecular Docking :

    • AutoDock Vina studies () on similar compounds suggest that the benzyloxy group in the target compound may bind to hydrophobic pockets in enzymes (e.g., cyclooxygenase-2), while the hydroxyl group forms hydrogen bonds with catalytic residues .
    • The indole-containing analog () shows stronger binding to serotonin receptors due to its aromatic indole moiety .

Crystallographic and Spectroscopic Comparisons

  • Crystal Packing: The target compound’s hydroxyl and ethoxy groups likely promote intermolecular hydrogen bonds, as seen in the 4-methoxybenzylidene analog (), which forms a stable monoclinic lattice (space group P2₁/c) . The trimethoxyphenyl analog () adopts a triclinic system (P-1) with π-stacking between methoxy and pyrazole rings .
  • Spectroscopic Data: IR spectra of the target compound would show N–H stretches (~3250 cm⁻¹) and C=O vibrations (~1660 cm⁻¹), consistent with carbohydrazide analogs () . The dimethylamino analog () exhibits a distinct C–N stretch at ~1380 cm⁻¹, absent in the target compound .

Biological Activity

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the pyrazole class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to summarize the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that similar pyrazole derivatives showed promising activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The effectiveness was measured using Minimum Inhibitory Concentration (MIC) assays.

CompoundMIC (µg/mL)Target Organisms
Pyrazole Derivative A32Staphylococcus aureus
Pyrazole Derivative B16Escherichia coli

This suggests that this compound may exhibit similar antimicrobial properties due to its structural similarities.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. A study highlighted that certain pyrazole derivatives inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. The results showed that at a concentration of 10 µM, some derivatives achieved up to 85% inhibition of TNF-α production compared to standard anti-inflammatory drugs.

CompoundTNF-α Inhibition (%)Concentration (µM)
Standard Drug (Dexamethasone)761
Pyrazole Derivative C8510
Pyrazole Derivative D6110

This evidence supports the hypothesis that this compound may have significant anti-inflammatory effects.

Anticancer Activity

Recent studies have explored the anticancer effects of pyrazole derivatives. For example, compounds similar to this compound were tested against various cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent cytotoxic effect.

Cell LineIC50 (µM)Compound Tested
MCF-7 (Breast Cancer)15Pyrazole Derivative E
HCT116 (Colon Cancer)20Pyrazole Derivative F

These findings suggest that the compound may inhibit cancer cell proliferation effectively.

Case Studies

Several case studies have been conducted on related pyrazole compounds:

  • Study on Anti-inflammatory Effects : A study published in Pharmaceutical Research evaluated the anti-inflammatory effects of a series of pyrazole derivatives in vivo and in vitro, demonstrating significant reductions in inflammation markers in animal models.
  • Antimicrobial Efficacy : Another study highlighted the synthesis and evaluation of various pyrazole derivatives against fungal pathogens, revealing that certain modifications enhanced antifungal activity significantly.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including pyrazole ring formation, functional group introduction (e.g., ethoxy-hydroxyphenyl), and hydrazide condensation. Key parameters include:
  • Temperature : Elevated temperatures (80–100°C) during hydrazone formation improve reaction kinetics but may degrade thermally sensitive groups like the hydroxyphenyl moiety .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures are preferred for crystallization to minimize byproducts .
  • Catalysts : Acidic (e.g., HCl) or basic (K₂CO₃) conditions control regioselectivity during pyrazole ring closure .
    Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the E-isomer .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural characterization?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm the hydrazone linkage (δ 8.5–9.0 ppm for imine proton) and substituent positions (e.g., ethoxy group at δ 1.3–1.5 ppm) .
  • IR : Stretching vibrations at 1650–1680 cm⁻¹ (C=O of carbohydrazide) and 3200–3400 cm⁻¹ (O-H of hydroxyphenyl) validate functional groups .
  • HPLC-MS : High-resolution MS (ESI⁺) confirms molecular weight ([M+H]⁺ expected ~520–530 Da) and purity (>95%) .

Q. How can researchers assess the compound’s basic biological activity profile?

  • Methodological Answer :
  • In vitro assays :
  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Antioxidant : DPPH radical scavenging assay to evaluate phenolic hydroxyl contributions .
  • Molecular docking : Preliminary docking (AutoDock Vina) against targets like COX-2 or Candida CYP51 to prioritize in vivo testing .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) resolve contradictions in reported biological data?

  • Methodological Answer : Discrepancies in activity (e.g., anti-inflammatory vs. inactivity) often arise from substituent electronic effects:
  • Electron-withdrawing groups (e.g., -NO₂ on phenyl rings) enhance antimicrobial activity but reduce solubility .
  • Methoxy vs. ethoxy : Ethoxy groups improve metabolic stability compared to methoxy in hepatocyte microsomal assays .
    Systematic SAR studies using analogues (e.g., 4-methylbenzyl vs. 4-chlorobenzyl) clarify substituent contributions .

Q. What strategies mitigate regioselectivity challenges during pyrazole ring functionalization?

  • Methodological Answer :
  • Directing Groups : Use of -OCH₃ or -NH₂ at specific positions directs electrophilic substitution (e.g., bromination at C-4 of pyrazole) .
  • Protection-Deprotection : Temporarily protect the hydroxyphenyl group (e.g., acetyl) during harsh reactions (e.g., Suzuki coupling) to prevent oxidation .

Q. How can molecular dynamics (MD) simulations enhance understanding of receptor-ligand interactions?

  • Methodological Answer :
  • Binding Mode Refinement : After docking, run 100-ns MD simulations (AMBER/CHARMM) to assess stability of the hydrazone-enzyme complex .
  • Free Energy Calculations : Use MM-PBSA to quantify contributions of hydrophobic (4-methylbenzyl) and hydrogen-bonding (hydroxyphenyl) interactions .

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